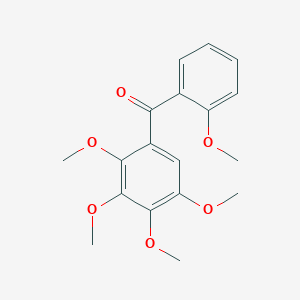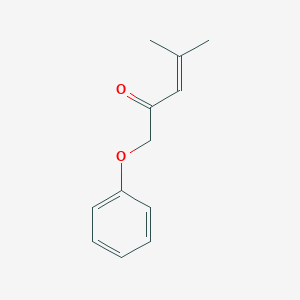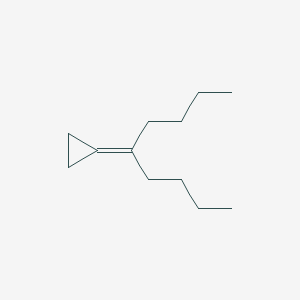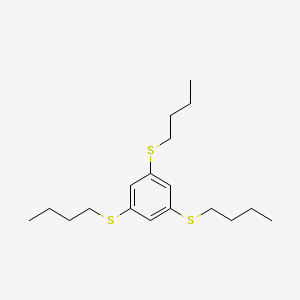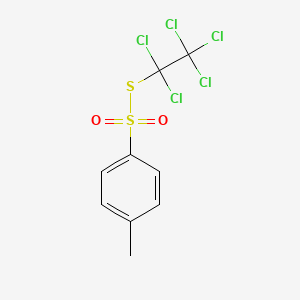
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate is an organosulfur compound characterized by the presence of a pentachloroethyl group attached to a 4-methylbenzene-1-sulfonothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate typically involves the reaction of pentachloroethane with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C2Cl5H+C7H7SO2Cl→C2Cl5S(C7H7SO2)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can modulate the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the pentachloroethyl group.
Pentachloroethyl sulfide: Contains the pentachloroethyl group but lacks the sulfonothioate moiety.
Uniqueness
S-(Pentachloroethyl) 4-methylbenzene-1-sulfonothioate is unique due to the combination of the pentachloroethyl group and the sulfonothioate moiety, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Propriétés
| 112672-39-6 | |
Formule moléculaire |
C9H7Cl5O2S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-methyl-4-(1,1,2,2,2-pentachloroethylsulfanylsulfonyl)benzene |
InChI |
InChI=1S/C9H7Cl5O2S2/c1-6-2-4-7(5-3-6)18(15,16)17-9(13,14)8(10,11)12/h2-5H,1H3 |
Clé InChI |
OHQPAPWLWGTUMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)SC(C(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

